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molecular formula C10H8F6N2O4 B8584693 6-Methyl-3-nitro-2,4-bis(2,2,2-trifluoroethoxy)pyridine CAS No. 754989-43-0

6-Methyl-3-nitro-2,4-bis(2,2,2-trifluoroethoxy)pyridine

Cat. No. B8584693
M. Wt: 334.17 g/mol
InChI Key: UWZOAJKKXKXEKU-UHFFFAOYSA-N
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Patent
US07223764B2

Procedure details

2,4-Bis(2,2,2-trifluoroethoxy)-6-methyl-3-nitropyridine (45.00 g, 134.7 mmol) was dissolved in isopropanol (300 mL), and a solution of sodium dithionite (78.00 g, 448.0 mmol) in water (300 mL) was added thereto under stirring at 80° C. Fifteen minutes after starting of the reaction, a solution of sodium dithionite (16.50 g, 94.8 mmol) in water (51 mL) was added to the reaction mixture. Further, 25 minutes after starting of the reaction, a solution of sodium dithionite (11.10 g, 63.8 mmol) in water (51 mL) was added to the reaction mixture and then stirred for ten minutes. After completion of reaction, 4 mol/L aqueous sulfuric acid (201 mL) was added to the reaction mixture, followed by stirring for 30 minutes at 90° C. After the reaction mixture was allowed to cool, 28% aqueous ammonia (360 mL) was added thereto under cooling with ice, followed by stirring for 30 minutes. The reaction mixture was diluted with water and then extracted with chloroform. The organic layer was washed with saturated brine and then dried over sodium sulfate anhydrate, followed by concentration under reduced pressure. The thus-obtained crystals were recrystallized from hexane, to thereby yield 3-amino-2,4-bis(2,2,2-trifluoroethoxy)-6-methylpyridine (32.91 g, yield 80%) as pale yellow needles.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Name
Quantity
51 mL
Type
solvent
Reaction Step Four
Quantity
11.1 g
Type
reactant
Reaction Step Five
Name
Quantity
51 mL
Type
solvent
Reaction Step Five
Quantity
201 mL
Type
reactant
Reaction Step Six
Quantity
360 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:22])([F:21])[CH2:3][O:4][C:5]1[C:10]([N+:11]([O-])=O)=[C:9]([O:14][CH2:15][C:16]([F:19])([F:18])[F:17])[CH:8]=[C:7]([CH3:20])[N:6]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].S(=O)(=O)(O)O.N>C(O)(C)C.O>[NH2:11][C:10]1[C:5]([O:4][CH2:3][C:2]([F:22])([F:1])[F:21])=[N:6][C:7]([CH3:20])=[CH:8][C:9]=1[O:14][CH2:15][C:16]([F:18])([F:19])[F:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
FC(COC1=NC(=CC(=C1[N+](=O)[O-])OCC(F)(F)F)C)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
78 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
16.5 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
51 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
11.1 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
51 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
201 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
360 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
under stirring at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Fifteen minutes after starting of the reaction
CUSTOM
Type
CUSTOM
Details
Further, 25 minutes after starting of the reaction
Duration
25 min
STIRRING
Type
STIRRING
Details
stirred for ten minutes
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes at 90° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The thus-obtained crystals were recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1OCC(F)(F)F)C)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 32.91 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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